molecular formula C15H20Cl2N2O2S B043397 N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride CAS No. 118896-95-0

N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

Cat. No.: B043397
CAS No.: 118896-95-0
M. Wt: 363.3 g/mol
InChI Key: VFBVMUPRNSZJTL-UHFFFAOYSA-N
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Description

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound has a molecular formula of C15H19ClN2O2S · HCl and a molecular weight of 363.30 . It is primarily used in biochemical research due to its ability to interact with calmodulin, a protein that plays a crucial role in calcium signaling pathways.

Preparation Methods

The synthesis of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 5-chloronaphthalene-2-sulfonyl chloride with 1,5-diaminopentane in the presence of a base to form the sulfonamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves its interaction with calmodulin. By binding to calmodulin, it inhibits the protein’s ability to interact with calcium ions, thereby disrupting calcium signaling pathways. This inhibition can affect various cellular processes, including muscle contraction, cell division, and signal transduction .

Comparison with Similar Compounds

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is unique due to its specific interaction with calmodulin. Similar compounds include:

These compounds share similar biochemical properties but differ in their specific interactions and efficacy, making N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride a valuable tool in research.

Properties

IUPAC Name

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBVMUPRNSZJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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